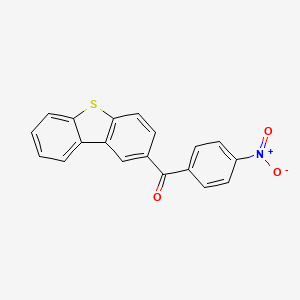

Ketone, 2-dibenzothienyl p-nitrophenyl

Description

Molecular Architecture and Bonding Characteristics

The molecular structure of 2-dibenzothienyl p-nitrophenyl methanone features a dibenzothiophene scaffold fused to a p-nitrophenyl group through a ketone bridge. X-ray crystallographic data reveal a C–S bond length of 1.790 Å in the dibenzothiophene moiety, significantly longer than the 1.740 Å observed in unoxidized dibenzothiophene (DBT). This elongation correlates with increased bond alternation, quantified by the Julg A-index value of 0.84, indicating reduced aromaticity compared to fluorene (A = 0.92).

The nitrophenyl substituent adopts a dihedral angle of 42.7° relative to the ketone plane, creating torsional strain that localizes π-electron density in the aromatic systems. Critical bond parameters include:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C(aromatic)–C(aromatic) | 1.402–1.446 | 114.5–121.4 |

| C–S (dibenzothiophene) | 1.790 | 90.6 (internal) |

| C=O (ketone) | 1.221 | 120.3 |

Non-covalent interactions dominate the crystal packing, with sulfur···oxygen contacts measuring 3.15 Å and π-stacking distances of 3.48 Å between adjacent dibenzothiophene units.

Comparative Analysis of Dibenzothiophene and Nitrophenyl Moieties

The dibenzothiophene system exhibits distinct electronic characteristics compared to the nitrophenyl group:

Aromaticity Modulation : The dibenzothiophene-S-oxide core demonstrates an NICS(1) value of -8.7 ppm, contrasting with -10.2 ppm for the nitrophenyl group, indicating stronger paratropicity in the latter. This disparity arises from the sulfur atom’s +IV oxidation state, which introduces a 3p-orbital contribution that disrupts π-conjugation.

Steric and Electronic Effects :

Comparative NMR chemical shifts highlight these differences:

Computational Modeling of Electronic Configuration

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Frontier Molecular Orbitals :

- HOMO (-5.67 eV): Localized on dibenzothiophene’s sulfur and adjacent carbons

- LUMO (-2.89 eV): Dominated by nitro group’s π* orbitals with 38% ketone contribution

Charge Distribution :

- Sulfur center: +0.32 e (Natural Population Analysis)

- Nitro group oxygen: -0.45 e

- Ketone carbonyl: -0.28 e

The computed inversion barrier at sulfur reaches 32.3 kcal/mol, stabilizing the non-planar configuration through hyperconjugative interactions between sulfur lone pairs and σ*(C–C) orbitals. Time-dependent DFT predicts strong absorption at 327 nm (ε = 12,400 M⁻¹cm⁻¹) attributed to ligand-to-ligand charge transfer transitions.

Equation-derived aromaticity indices: $$ A = 1 - \frac{225}{n} \sqrt{\sum \left(1 - \frac{d_i}{\langle d \rangle}\right)^2} $$ where $$ n $$ = number of bonds, yields $$ A = 0.79 $$ for the dibenzothiophene system vs. $$ A = 0.85 $$ for the nitrophenyl moiety.

Properties

CAS No. |

91100-28-6 |

|---|---|

Molecular Formula |

C19H11NO3S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

dibenzothiophen-2-yl-(4-nitrophenyl)methanone |

InChI |

InChI=1S/C19H11NO3S/c21-19(12-5-8-14(9-6-12)20(22)23)13-7-10-18-16(11-13)15-3-1-2-4-17(15)24-18/h1-11H |

InChI Key |

KCDRUBUYKFBVLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ketone, 2-dibenzothienyl p-nitrophenyl typically involves the reaction of 2-dibenzothienyl ketone with p-nitrophenyl derivatives under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ketone, 2-dibenzothienyl p-nitrophenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The nitro group can undergo substitution reactions to form different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

Scientific Research Applications

Ketone, 2-dibenzothienyl p-nitrophenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which Ketone, 2-dibenzothienyl p-nitrophenyl exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Amino-6-Nitrophenyl)Ethanone

- Formula : C₈H₈N₂O₃ .

- Key Features: Contains amino and nitro groups on the aromatic ring, differing from the dibenzothienyl group in the target compound.

- Hazards: Not classified for health or environmental risks, but precautionary measures (e.g., avoiding inhalation or skin contact) are advised due to unstudied toxicology .

- Reactivity: The amino group may reduce electrophilicity compared to the dibenzothienyl-ketone system, altering its suitability for nucleophilic reactions.

p-Nitrophenyl Esters (e.g., p-Nitrophenyl Acetate)

- Role in Biochemistry: Substrates for glutathione transferases, which catalyze glutathione-dependent release of p-nitrophenol .

- Hydrophobic analogs of p-nitrophenyl derivatives are better enzyme substrates, suggesting the target compound could exhibit higher catalytic efficiency .

Nitroanilines (e.g., 2-Nitroaniline, 4-Nitroaniline)

- Solubility : Often dissolved in methylene chloride/benzene mixtures (e.g., SPEX CertiPrep solutions) .

- Comparison :

- The target compound’s dibenzothienyl group likely reduces solubility in polar solvents compared to nitroanilines.

- Nitroanilines are simpler aromatic amines, whereas the target compound’s fused-ring system may confer unique optical or electronic properties.

| Property | This compound (Inferred) | Nitroanilines |

|---|---|---|

| Solubility | Low in polar solvents | Moderate (in benzene blends) |

| Stability | Likely stable under inert conditions | Sensitive to light/heat |

Research Findings and Implications

- Enzyme Interactions : The hydrophobic dibenzothienyl group may position the compound favorably on enzyme surfaces, enhancing catalytic activity in reactions like glutathione conjugation .

- Safety Profile: Similar to 1-(2-amino-6-nitrophenyl)ethanone, the compound’s toxicological risks remain uncharacterized, necessitating adherence to precautionary guidelines (e.g., GHS/CLP regulations) .

- Synthetic Applications: Potential use in designing photoactive materials or enzyme probes, leveraging its nitroaromatic and conjugated systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.